Dimethyl (dimethoxymethyl)phosphonate
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Overview
Description
Dimethyl (dimethoxymethyl)phosphonate is an organophosphorus compound with the chemical formula CH₃PO(OCH₃)₂. It is a colorless liquid primarily used as a flame retardant. This compound is also known for its applications in various industrial and scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl (dimethoxymethyl)phosphonate can be synthesized from trimethyl phosphite and a halomethane (e.g., iodomethane) via the Michaelis–Arbuzov reaction. This reaction involves the nucleophilic substitution of the halomethane by the phosphite, resulting in the formation of the phosphonate .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale Michaelis–Arbuzov reactions under controlled conditions to ensure high yield and purity. The reaction is often catalyzed by various amines to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions: Dimethyl (dimethoxymethyl)phosphonate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Substitution: It reacts with thionyl chloride to produce methylphosphonic acid dichloride, which is a precursor for nerve agents like sarin and soman.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Thionyl chloride is commonly used for substitution reactions involving this compound.
Major Products:
Oxidation: Phosphonic acid derivatives.
Substitution: Methylphosphonic acid dichloride.
Scientific Research Applications
Dimethyl (dimethoxymethyl)phosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent and catalyst in organic synthesis, particularly in the generation of reactive ylides.
Biology: Employed in the study of enzyme inhibition and as a model compound for understanding the behavior of organophosphorus compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism by which dimethyl (dimethoxymethyl)phosphonate exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets include enzymes and other proteins that interact with its phosphonate group. The pathways involved often include the formation of reactive intermediates that can inhibit enzyme activity or modify protein function .
Comparison with Similar Compounds
Dimethyl phosphonate (CH₃PO(OCH₃)₂): Similar in structure but lacks the additional methoxy group.
Dimethyl methylphosphonate (CH₃PO(OCH₃)₂): Often used interchangeably with dimethyl (dimethoxymethyl)phosphonate but may have different industrial applications.
Uniqueness: this compound is unique due to its dual functionality as both a flame retardant and a versatile reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
30410-95-8 |
---|---|
Molecular Formula |
C5H13O5P |
Molecular Weight |
184.13 g/mol |
IUPAC Name |
dimethoxyphosphoryl(dimethoxy)methane |
InChI |
InChI=1S/C5H13O5P/c1-7-5(8-2)11(6,9-3)10-4/h5H,1-4H3 |
InChI Key |
DTILCMQFCUCGAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)P(=O)(OC)OC |
Origin of Product |
United States |
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